Cinametic acid

Description

Historical Overview of Cinnamic Acid Discovery and Early Investigations

The history of cinnamic acid is intertwined with the study of natural products. It was first isolated in 1872 by F. Beilstein and A. Kuhlberg from balsam resins like storax. atamanchemicals.comacs.org Early on, it was also identified as a component of cinnamon bark. The quest to understand its structure and properties led to various synthesis methods. One of the earliest was a base-catalyzed condensation of acetyl chloride and benzaldehyde (B42025), followed by hydrolysis. atamanchemicals.com In 1890, Rainer Ludwig Claisen described the synthesis of ethyl cinnamate (B1238496), an ester of cinnamic acid. atamanchemicals.com Other classical methods for its preparation include the Perkin reaction, the Knoevenagel condensation, and the oxidation of cinnamaldehyde (B126680). atamanchemicals.com These early investigations laid the groundwork for understanding the reactivity and potential applications of this versatile compound. Further research explored its chemical transformations, such as its dimerization under UV irradiation, a reaction class known as topochemical reactions, which were first introduced as a concept in 1931. rsc.orgrsc.org

Prevalence and Natural Occurrence in Biological Systems

Cinnamic acid and its derivatives are widespread in the plant kingdom. taylorandfrancis.com It is naturally found in cinnamon bark, balsam resins such as storax, and shea butter. atamanchemicals.com Its presence is also noted in a variety of other plant-derived products consumed by humans, including apples, citrus fruits, coffee, and wine. nih.gov The compound and its related structures are key components of essential oils and contribute to the aroma of many plants. atamanchemicals.com For instance, cinnamic acid and its volatile ethyl ester are flavor components in the essential oil of cinnamon. atamanchemicals.com

Significance as a Fundamental Phenylpropanoid and Aromatic Compound

Cinnamic acid holds a central position in the biosynthesis of a vast array of natural products as a key intermediate in the phenylpropanoid pathway. wikipedia.org This metabolic pathway is responsible for the synthesis of lignols (the precursors to lignin (B12514952) and lignocellulose), flavonoids, isoflavonoids, coumarins, stilbenes, and other phenylpropanoids. wikipedia.org The biosynthesis of cinnamic acid itself is a critical step, initiated by the action of the enzyme phenylalanine ammonia-lyase (PAL) on the amino acid phenylalanine. wikipedia.org As an aromatic compound, its structure, featuring a phenyl group attached to an acrylic acid backbone, provides a versatile scaffold for the synthesis of numerous derivatives with diverse biological activities. atamanchemicals.com

Isomeric Forms and Their Academic Relevance

Cinnamic acid exists in two isomeric forms: trans-cinnamic acid ((E)-cinnamic acid) and cis-cinnamic acid ((Z)-cinnamic acid). wikipedia.org The trans isomer is the more common and stable form found in nature. atamanchemicals.comacs.org The cis isomer, also known as allocinnamic acid, was first discovered in 1890 by Carl Liebermann in coca leaves. wikipedia.org The two isomers exhibit different physical properties and chemical reactivity. For instance, cis-cinnamic acid can be converted to the trans form. wikipedia.org The academic relevance of these isomers lies in their distinct biological activities and their use in studying photochemical and photophysical processes. The study of their interconversion and individual properties provides insights into reaction mechanisms and the structure-activity relationships of this important class of compounds. conicet.gov.ar Research has shown that the (Z)-isomer is less stable than the (E)-isomer. conicet.gov.ar

| Property | trans-Cinnamic Acid | cis-Cinnamic Acid (Allocinnamic acid) |

| IUPAC Name | (2E)-3-Phenylprop-2-enoic acid | (Z)-3-phenylprop-2-enoic acid |

| CAS Number | 140-10-3 | 102-94-3 |

| Appearance | White monoclinic crystals | Colorless crystals |

| Melting Point | 133 °C (271 °F; 406 K) | 68 °C (154 °F; 341 K) |

| Boiling Point | 300 °C (572 °F; 573 K) | 265 °C (509 °F; 538 K) |

| pKa | 4.44 | 4.0 |

| Natural Abundance | More common | Less common |

Structure

3D Structure

Properties

IUPAC Name |

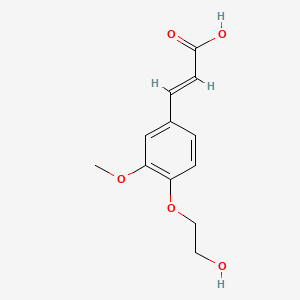

3-[4-(2-hydroxyethoxy)-3-methoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8,13H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUMZJCKFQVSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865786 | |

| Record name | 3-[4-(2-Hydroxyethoxy)-3-methoxyphenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35703-32-3 | |

| Record name | 3-[4-(2-Hydroxyethoxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35703-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthetic and Metabolic Pathways of Cinnamic Acid

De Novo Biosynthesis

The journey of cinnamic acid begins with primary metabolism, specifically the shikimate pathway, which lays the groundwork for the synthesis of aromatic amino acids that are the direct precursors to this vital compound.

Role of the Shikimate Pathway in Aromatic Amino Acid Precursor Formation

The shikimate pathway is a seven-step metabolic route utilized by plants, bacteria, fungi, and algae for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.org This pathway is absent in animals, making these amino acids essential dietary components for them. oup.com The process initiates with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govoup.com This series of reactions culminates in the production of chorismate, which stands as the final common precursor for the three aromatic amino acids. nih.govwikipedia.org For the synthesis of phenylalanine and tyrosine, chorismate is converted to prephenate, which then serves as a branch point. scitepress.org The synthesis of these aromatic amino acids is a metabolically expensive process. nih.gov

Phenylalanine Ammonia-Lyase (PAL)-Mediated Conversion of L-Phenylalanine

The principal and most recognized step in cinnamic acid biosynthesis is the non-oxidative deamination of L-phenylalanine. wikipedia.orgscience.govnih.gov This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgscience.govnih.gov PAL is a crucial enzyme that links primary metabolism (amino acid synthesis) to secondary metabolism (phenylpropanoid pathway). nih.govnih.gov The enzyme facilitates the elimination of an ammonia (B1221849) molecule from L-phenylalanine to produce trans-cinnamic acid. wikipedia.orgscience.gov The activity of PAL is a rate-limiting step in the phenylpropanoid pathway and is subject to regulation by various factors, including light, hormones, and pathogenic attacks. wikipedia.orgnih.gov The reaction is specific to L-phenylalanine, with the unnatural D-form acting as a competitive inhibitor. wikipedia.org

Tyrosine Ammonia-Lyase (TAL) and Hydroxycinnamic Acid Formation

In some plants, particularly grasses, an analogous enzyme, tyrosine ammonia-lyase (TAL), can directly convert L-tyrosine to p-coumaric acid, a hydroxylated derivative of cinnamic acid. wikipedia.orgresearchgate.nettaylorandfrancis.com TAL catalyzes the deamination of L-tyrosine, bypassing the need for a separate hydroxylation step from cinnamic acid to form p-coumaric acid. nih.govgoogle.com While PAL is highly specific for phenylalanine in most plants, some PAL enzymes exhibit promiscuous activity and can also utilize tyrosine as a substrate, effectively functioning as phenylalanine/tyrosine ammonia-lyases (PAL/TAL). nih.gov The direct formation of p-coumaric acid from tyrosine is a significant shortcut in the biosynthesis of various downstream phenylpropanoids. researchgate.net

Downstream Metabolic Transformations in Biological Systems

Once synthesized, cinnamic acid serves as the starting point for a cascade of enzymatic reactions that introduce various functional groups onto its aromatic ring and side chain, leading to a diverse family of hydroxycinnamic acids and their derivatives.

Hydroxylation Reactions and Derivatives (e.g., p-Coumaric Acid, Caffeic Acid, Ferulic Acid, Sinapic Acid)

The initial and a crucial downstream modification of cinnamic acid is its hydroxylation at the 4-position of the phenyl ring to form p-coumaric acid. researchgate.netresearchgate.net This reaction is catalyzed by cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase. frontiersin.orgmdpi.comresearchgate.net

From p-coumaric acid, the pathway branches out further through a series of hydroxylation and methylation reactions to produce other key hydroxycinnamic acids. researchgate.net

Caffeic Acid: p-Coumaric acid can be hydroxylated at the 3-position to yield caffeic acid (3,4-dihydroxycinnamic acid). wikipedia.orgnih.gov

Ferulic Acid: Caffeic acid is then methylated to form ferulic acid (4-hydroxy-3-methoxycinnamic acid) by the enzyme caffeate O-methyltransferase. wikipedia.orgwikipedia.org

Sinapic Acid: Ferulic acid can undergo a further hydroxylation at the 5-position followed by methylation to produce sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid). frontiersin.org

These hydroxylated and methoxylated derivatives of cinnamic acid are fundamental building blocks for the synthesis of lignin (B12514952), a complex polymer that provides structural support to plant cell walls. wikipedia.orgwikipedia.org They also serve as precursors for a wide range of other secondary metabolites with diverse biological functions. researchgate.net

Table 1: Key Enzymes in the Biosynthesis and Metabolism of Cinnamic Acid

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, Ammonia |

| Tyrosine Ammonia-Lyase | TAL | L-Tyrosine | p-Coumaric acid, Ammonia |

| Cinnamate-4-Hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |

| p-Coumarate 3-Hydroxylase | C3H | p-Coumaric acid | Caffeic acid |

| Caffeate O-Methyltransferase | COMT | Caffeic acid | Ferulic acid |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cinnamic acid |

| L-Phenylalanine |

| Phenylpyruvic Acid |

| Phenyllactic Acid |

| p-Coumaric Acid |

| Caffeic Acid |

| Ferulic Acid |

| Sinapic Acid |

| L-Tyrosine |

| Phosphoenolpyruvate |

| Erythrose 4-phosphate |

| Chorismate |

Methylation Processes

A key modification of cinnamic acid is methylation, a process catalyzed by specific enzymes that attach a methyl group to the molecule. In several plant species, including sweet basil (Ocimum basilicum), cinnamic acid undergoes methylation to form methylcinnamate, a volatile compound that contributes to floral scents. researchgate.netnih.gov This reaction is carried out by enzymes belonging to the SABATH family of carboxyl methyltransferases. researchgate.netnih.gov Specifically, an enzyme designated as p-coumaric acid/cinnamic acid carboxyl methyltransferase (CCMT) utilizes S-adenosyl-L-methionine (AdoMet) as the methyl donor to catalyze the methylation of the carboxyl group of cinnamic acid and the structurally similar p-coumaric acid. nih.gov This enzymatic action represents a significant branch in the metabolic fate of cinnamic acid, leading to the production of important signaling and fragrance molecules. researchgate.netnih.gov

Coenzyme A Esterification and Entry into Phenylpropanoid Branches

For cinnamic acid to be channeled into the various branches of the phenylpropanoid pathway, it must first be activated. This activation occurs through its esterification with coenzyme A (CoA), forming a high-energy thioester bond. Following its initial synthesis, cinnamic acid is typically hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. researchgate.netnih.gov Subsequently, enzymes known as 4-coumarate:CoA ligases (4CL) catalyze the ligation of CoA to p-coumaric acid, forming p-coumaroyl-CoA. researchgate.netwikipedia.org This CoA-activated intermediate is a central branching point in phenylpropanoid metabolism. nih.govwikipedia.org The formation of p-coumaroyl-CoA is essential for the metabolic flux required for the synthesis of numerous downstream compounds, as it serves as the primary substrate for entry into diverse biosynthetic pathways. researchgate.netwikipedia.org

Formation of Lignols, Flavonoids, Coumarins, and Other Secondary Metabolites

From the central intermediate p-coumaroyl-CoA, a multitude of secondary metabolites are synthesized, playing crucial roles in plant structure, defense, and signaling. wikipedia.orgtheaic.orgnih.gov

Lignols and Lignin : The CoA-activated carboxyl groups of hydroxycinnamic acids, derived from cinnamic acid, are reduced to their corresponding aldehydes and then to alcohols, known as monolignols (e.g., coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol). wikipedia.orgkegg.jp These monolignols are the monomeric building blocks that undergo polymerization to form lignin, a complex structural polymer vital for the mechanical support of plant cell walls. wikipedia.orgtheaic.org

Flavonoids : The biosynthesis of all flavonoids begins with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govwikipedia.org This reaction, catalyzed by the enzyme chalcone (B49325) synthase (CHS), produces a C15 skeleton known as a chalcone. nih.gov Chalcones are the precursors from which the vast and diverse family of flavonoids, including flavanones, isoflavonoids, and anthocyanins, are derived. nih.govwikipedia.orgtheaic.org

Coumarins : Coumarins are another class of phenolic compounds derived from cinnamic acid. wikipedia.orgtheaic.org The pathway to coumarins can involve the hydroxylation of cinnamic acid to p-coumaric acid, which can then be further modified into derivatives such as umbelliferone. wikipedia.org

The phenylpropanoid pathway originating from cinnamic acid is responsible for an extensive range of other phytochemicals, including stilbenes, aurones, and tannins, each with distinct biological functions. wikipedia.orgtheaic.orgnih.gov

Table 1: Key Enzymes in the Biosynthesis of Cinnamic Acid Derivatives

| Enzyme | Abbreviation | Function | Precursor | Product |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Deamination | L-phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid |

| p-Coumaric acid/cinnamic acid carboxyl methyltransferase | CCMT | Methylation | Cinnamic acid | Methylcinnamate |

| 4-Coumarate:CoA ligase | 4CL | CoA Ligation | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Condensation | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone |

Catabolic Pathways and Degradation in Microorganisms

Microorganisms have evolved diverse catabolic pathways to utilize cinnamic acid as a carbon source. These degradation routes vary significantly between different species of bacteria and fungi.

Microbial Degradation Mechanisms (e.g., Conversion to Benzoic Acid, Styrene)

Bacterial degradation of cinnamic acid can proceed through several distinct pathways.

Conversion to Benzoic Acid Derivatives : Some bacteria catabolize cinnamic acid by first modifying its side chain. For instance, the bacterium Stenotrophomonas sp. TRMK2 reduces cinnamic acid to 3-phenylpropionic acid. nih.gov This is followed by a series of hydroxylation reactions, leading to the formation of 4-hydroxybenzoic acid and subsequently protocatechuic acid, which then enters central metabolism after aromatic ring cleavage. nih.gov In the yeast Yarrowia lipolytica, cinnamic acid is first converted to p-coumaric acid, which is then degraded to 4-hydroxybenzoic acid. nih.govchalmers.se

Conversion to Styrene (B11656) : A common degradation pathway in various fungi and some bacteria is the non-oxidative decarboxylation of cinnamic acid to produce styrene. researchgate.netfrontiersin.orgresearchgate.net In fungi like Aspergillus niger and the yeast Saccharomyces cerevisiae, this reaction is catalyzed by specific enzymes. nih.govresearchgate.netfrontiersin.org In A. niger, the enzymes cinnamic acid decarboxylase (CdcA) and flavin prenyltransferase (PadA) work together to facilitate this conversion. frontiersin.org

Fungal Metabolic Conversions (e.g., to Caffeic Acid, Ferulic Acid, Protocatechuic Acid)

Fungi exhibit a remarkable capacity to transform cinnamic acid into other valuable phenolic compounds. Studies on Fusarium species have shown that these fungi can convert exogenously supplied trans-cinnamic acid into both caffeic acid and ferulic acid. mdpi.com This indicates the presence of enzymatic machinery capable of hydroxylating and methylating the aromatic ring. The resulting caffeic acid can be further metabolized and degraded to protocatechuic acid. mdpi.com The degradation of hydroxycinnamic acids like caffeic and ferulic acid has been observed in many fungi, often involving a CoA-dependent β-oxidative pathway, similar to fatty acid degradation. researchgate.netnih.gov

Table 2: Microbial Degradation Products of Cinnamic Acid

| Microorganism | Pathway | Key Intermediate(s) | Final Product(s) |

|---|---|---|---|

| Stenotrophomonas sp. | Side-chain reduction & hydroxylation | 3-Phenylpropionic acid, 4-Hydroxybenzoic acid | Protocatechuic acid |

| Aspergillus niger | Decarboxylation | - | Styrene |

| Fusarium sp. | Hydroxylation / Methylation | - | Caffeic acid, Ferulic acid |

| Yarrowia lipolytica | Hydroxylation & Degradation | p-Coumaric acid | 4-Hydroxybenzoic acid |

Regulatory Mechanisms of Cinnamic Acid Biosynthesis and Metabolism

The biosynthesis and metabolism of cinnamic acid are tightly regulated to control the metabolic flux into the extensive phenylpropanoid pathway. A primary regulatory point is the first enzyme, phenylalanine ammonia-lyase (PAL). nih.gov Evidence strongly suggests the existence of a feedback regulation loop where the product of the PAL reaction, trans-cinnamic acid, acts as a modulator. nih.gov High levels of cinnamic acid can inhibit both the activity of the PAL enzyme and the transcription of PAL genes. nih.gov Genetic experiments in which the second enzyme of the pathway, cinnamic acid 4-hydroxylase (C4H), was down-regulated resulted in a corresponding decrease in PAL activity, supporting the hypothesis that flux is controlled by a feedback mechanism sensed through the concentration of cinnamic acid. nih.gov

In microorganisms, the degradation pathways are also subject to transcriptional regulation. For example, in Aspergillus niger, the genes responsible for the decarboxylation of cinnamic acid to styrene (cdcA and padA) are located in a gene cluster along with a transcriptional regulator, SdrA. frontiersin.org This regulator is specifically involved in controlling the expression of the genes required for cinnamic acid metabolism. frontiersin.org

Enzymatic Regulation and Gene Expression

The conversion of L-phenylalanine to cinnamic acid is the committed step in the phenylpropanoid pathway, catalyzed by the enzyme L-phenylalanine ammonia-lyase (PAL). nih.gov This step is a critical point of regulation. Following its synthesis, cinnamic acid is hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid, the precursor for a vast array of downstream metabolites. nih.govnih.gov

A significant regulatory mechanism at this entry point is feedback inhibition. nih.gov Genetic evidence demonstrates that trans-cinnamic acid, the product of the PAL enzyme, functions as a feedback modulator. nih.gov It can inhibit PAL enzyme activity and also down-regulate the transcription of PAL genes. nih.gov Studies involving transgenic tobacco plants with altered C4H activity have provided strong support for this feedback loop. nih.gov When C4H activity was genetically down-regulated, the resulting accumulation of cinnamic acid led to a reduction in PAL activity. nih.gov This indicates that the flux into the phenylpropanoid pathway is controlled, at least in part, by the cell sensing the levels of the pathway's initial product, cinnamic acid. nih.gov

In sweetclover (Melilotus alba), the genetic control of cinnamic acid metabolism is further illustrated by the Cu/cu gene pair, which appears to control the o-hydroxylation of cinnamic acid, a key step in the formation of o-hydroxycinnamic acid glucosides in that species. unl.edu

Table 1: Key Enzymes in the Initial Steps of the Phenylpropanoid Pathway

| Enzyme | Abbreviation | Gene (Example) | Function | Regulator |

|---|---|---|---|---|

| L-Phenylalanine ammonia-lyase | PAL | PAL | Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.govnih.gov | trans-cinnamic acid (feedback inhibition) nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. nih.govnih.gov | Not directly regulated by cinnamic acid nih.gov |

Transcriptional Control in Microorganisms

In microorganisms, the regulation of cinnamic acid metabolism is adapted for its use as a carbon source or for other specific metabolic purposes. frontiersin.org Transcriptional regulation plays a crucial role in controlling the metabolic flux and ensuring efficient energy usage. frontiersin.org

In the filamentous fungus Aspergillus niger, a dedicated transcriptional control system governs the degradation of cinnamic acid. frontiersin.org A Zn2Cys6-finger transcription factor, SdrA (sorbic acid decarboxylase regulator), is central to this process. frontiersin.org SdrA regulates a gene cluster responsible for the non-oxidative decarboxylation of cinnamic acid to styrene. frontiersin.org Deletion of the sdrA gene results in a significant reduction in the transcript levels of key enzymes in this pathway, including cinnamic acid decarboxylase (cdcA) and flavin prenyltransferase (padA). frontiersin.org Conversely, the expression of the sdrA gene itself is upregulated when the fungus is grown in the presence of cinnamic acid, indicating a responsive regulatory system. frontiersin.org

In contrast to the degradation pathway in fungi, the bacterium Photorhabdus luminescens exhibits a positive feedback loop where cinnamic acid acts as an autoinducer for its own synthesis. nih.gov It enhances the expression of the stlA gene, which encodes PAL, the enzyme that produces cinnamic acid from phenylalanine. nih.gov This bacterium can then utilize the cinnamic acid for the biosynthesis of the antibiotic 3,5-dihydroxy-4-isopropylstilbene. nih.gov

Table 2: Transcriptional Regulators of Cinnamic Acid Pathways in Microorganisms

| Organism | Transcription Factor | Target Genes | Pathway |

|---|---|---|---|

| Aspergillus niger | SdrA | cdcA, padA | Cinnamic acid degradation frontiersin.org |

Phytohormonal Modulation of Pathway Flux

Phytohormones are critical signaling molecules that can influence the flux through the phenylpropanoid pathway, often by interacting with its intermediates or downstream products. The relationship between cinnamic acid and auxin signaling is particularly notable. While trans-cinnamic acid is the primary product of PAL and the substrate for the rest of the pathway, its isomer, cis-cinnamic acid, is a potent auxin efflux inhibitor. researchgate.net Under UV light, trans-cinnamic acid can be partially converted to its cis-form. researchgate.net The inhibition of auxin transport by cis-cinnamic acid leads to phenotypes associated with high auxin levels, such as the promotion of lateral and adventitious root formation. researchgate.net

Other phytohormones can modulate the pathway more broadly. Abscisic acid (ABA), a key hormone in mediating abiotic stress tolerance, has a complex relationship with phenylpropanoid derivatives. nih.gov Flavonoids, which are synthesized downstream from cinnamic acid, can affect ABA signaling. nih.gov Environmental triggers like high light stress can activate the biosynthesis of both auxin and ABA, which in turn influences the metabolic flux through the phenylpropanoid pathway to generate protective compounds like flavonoids. nih.gov Jasmonic acid (JA), another critical phytohormone involved in stress responses and development, also engages in crosstalk with other hormone signaling pathways, including ABA, collectively influencing the metabolic state of the plant, which includes the phenylpropanoid pathway. nih.gov

Responses to Environmental Stressors in Plants

Plants significantly increase the synthesis of cinnamic acid and its derivatives as a general response to a wide variety of environmental and pathological stressors. researchgate.net The accumulation of these phenylpropanoid compounds is a key strategy for survival and defense. nih.gov

Common stressors that trigger this response include:

Salinity: Salt stress induces the production of reactive oxygen species (ROS), leading to oxidative damage. nih.gov Plants counter this by upregulating the phenylpropanoid pathway, as many cinnamic acid derivatives possess strong antioxidant properties. nih.gov

UV Radiation and Wounding: Physical damage and high-energy radiation are potent inducers of the pathway, leading to the accumulation of compounds that can absorb UV light and aid in tissue repair. researchgate.net

Pathogen Infection: Phenylpropanoids, including phytoalexins and lignin precursors derived from cinnamic acid, are crucial for defense against microbial infections. researchgate.net

Temperature Stress: Both high and low temperatures can lead to an increase in the endogenous content of phenolic compounds derived from cinnamic acid. nih.gov

Exogenous application of cinnamic acid has been shown to help mitigate the adverse effects of salinity in maize plants. nih.gov However, cinnamic acid itself can act as a stressor. As an allelopathic chemical, it can accumulate in the soil and inhibit plant growth. mdpi.com When faced with an excess of internal cinnamic acid due to stress, plants may detoxify it by channeling it into the biosynthesis of other compounds, such as lignin. mdpi.com

Table 3: Environmental Stressors and Plant Responses in the Phenylpropanoid Pathway

| Stressor | Plant Response | Key Metabolites/Pathways | Reference |

|---|---|---|---|

| Salinity (NaCl) | Increased production of phenolic compounds to combat oxidative stress. | Phenylpropanoids with antioxidant activity. | nih.govnih.gov |

| UV Radiation | Accumulation of UV-absorbing compounds. | Hydroxycinnamic acid derivatives, flavonoids. | researchgate.net |

| Wounding/Pathogen Attack | Synthesis of antimicrobial compounds and structural barriers. | Phytoalexins, lignin. | researchgate.net |

| High/Low Temperature | Increased levels of endogenous phenolics. | Cinnamic acid derivatives. | nih.gov |

Synthetic Chemistry and Derivatization of Cinnamic Acid

Classical Organic Synthesis Approaches

The Perkin reaction, discovered by William Henry Perkin in 1868, is a well-established method for synthesizing α,β-unsaturated aromatic acids, including cinnamic acid. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgbyjus.com For the synthesis of cinnamic acid, benzaldehyde (B42025) is reacted with acetic anhydride, typically using sodium acetate (B1210297) or potassium acetate as the catalyst. wikipedia.orguns.ac.id

The mechanism of the Perkin reaction begins with the formation of a carbanion from the anhydride under the influence of the base. byjus.com This carbanion then attacks the carbonyl carbon of the aldehyde, leading to the formation of an intermediate. byjus.com Subsequent proton abstraction and elimination of a hydroxyl group result in an unsaturated anhydride, which is then hydrolyzed to yield the final α,β-unsaturated acid. byjus.com It is crucial that the aliphatic acid anhydride contains at least two α-hydrogens for the reaction to proceed. wikipedia.org While widely used, a significant drawback of the traditional Perkin reaction is the lengthy reaction time, often requiring 4 to 10 hours at high temperatures, and the potential for side product formation in the basic environment. uns.ac.id

Table 1: Overview of Perkin Reaction for Cinnamic Acid Synthesis

| Reactants | Catalyst | Key Reaction Steps | Noteworthy Aspects |

|---|

The Knoevenagel condensation is another cornerstone of organic synthesis for producing α,β-unsaturated compounds. nict.edu.ng In the context of cinnamic acid synthesis, this reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an active methylene (B1212753) compound like malonic acid. nict.edu.ngrsc.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638), pyridine) or their salts. bepls.comalfa-chemistry.com

The mechanism proceeds through several key steps. First, the base deprotonates the active methylene compound to form a resonance-stabilized enolate ion. nict.edu.ng This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. nict.edu.ngalfa-chemistry.com Following a proton transfer, a β-hydroxy carboxylic acid intermediate is formed, which then undergoes base-catalyzed dehydration to yield the α,β-unsaturated carboxylic acid, which in the case of malonic acid as the starting material, often undergoes spontaneous decarboxylation. nict.edu.ngbepls.com

Table 2: Knoevenagel Condensation for Cinnamic Acid Synthesis

| Reactants | Catalyst | Key Reaction Steps | Noteworthy Aspects |

|---|

Beyond the Perkin and Knoevenagel reactions, several other classical methods have been established for the synthesis of cinnamic acid and its derivatives.

Claisen Condensation: The Claisen-Schmidt condensation, a variation of the Claisen condensation, can be employed to prepare (E)-cinnamic acid derivatives in high yields. tandfonline.comtandfonline.com This method involves the reaction of an aromatic aldehyde with an ester, such as methyl acetate, in the presence of a strong base like sodium metal. tandfonline.com The reaction conditions can be optimized, for instance, by using a catalytic amount of methanol (B129727) with toluene (B28343) as a co-solvent to improve yields. tandfonline.comtandfonline.com

Oxidation of Cinnamaldehyde (B126680): Cinnamic acid can be synthesized through the oxidation of cinnamaldehyde. sciencemadness.org This transformation can be achieved using various oxidizing agents. sciencemadness.orgrsc.org For example, silica-supported platinum nanoparticles have been shown to be effective catalysts for the direct aerobic oxidation of cinnamaldehyde to cinnamic acid under base-free conditions. ucl.ac.uk The active site for this selective oxidation is identified as surface PtO2. ucl.ac.uk Other methods include using sodium chlorite (B76162) as the oxidant. sciencemadness.org

Condensation of Benzal Chloride: A commercially significant route, particularly for manufacturers with access to by-product benzal chloride, involves the reaction of benzal chloride with anhydrous sodium acetate at elevated temperatures (180° to 200° C). google.com This method is favored due to the lower cost of benzal chloride compared to benzaldehyde. google.com However, historical procedures required severe conditions, including high pressures. google.com An improvement involves using a catalyst, such as an amine like pyridine (B92270), to facilitate the reaction under normal pressure, though reproducibility can be a challenge. google.com

Modern and Sustainable Synthesis Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of cinnamic acid. bepls.comyale.edu This involves developing more efficient and environmentally benign procedures. For instance, in the Knoevenagel condensation, efforts have been made to replace hazardous solvents like pyridine with more eco-friendly alternatives. rsc.org The use of water as a solvent, coupled with microwave irradiation and a phase transfer catalyst like tetrabutylammonium (B224687) bromide, presents a greener alternative. semanticscholar.org These methods often lead to simpler work-up procedures and high purity products. semanticscholar.org The use of ionic liquids as recyclable reaction media is another green approach that has been explored for the synthesis of cinnamic acid derivatives. researchgate.net The goal is to create processes that are not only effective and economical but also minimize environmental impact through the use of safer solvents, renewable feedstocks, and catalytic reagents. bepls.comyale.edu

Modern synthetic chemistry has seen the rise of powerful metal-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction, a palladium-catalyzed process, offers a mild and straightforward alternative to classical methods for synthesizing cinnamic acid and its derivatives. ajol.infoajol.info This reaction involves the coupling of an aryl halide with an alkene, such as acrylic acid or its esters. ajol.infobas.bg

Recent advancements have focused on the development of highly efficient and stable catalyst systems. Palladium N-heterocyclic carbene (NHC) complexes have emerged as particularly effective catalysts for the Mizoroki-Heck reaction. ajol.infoajol.info These catalysts demonstrate excellent air and moisture stability and are compatible with a wide range of aryl bromides. ajol.info The synthesis of cinnamic acids and cinnamates can be achieved in good to excellent yields using these palladium-NHC catalysts, often in environmentally friendly solvents like water. ajol.inforesearchgate.net This approach aligns with green chemistry principles by offering a more direct and atom-economical route to the desired products under milder conditions. bas.bg

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetaldehyde |

| Acetic acid |

| Acetic anhydride |

| Acetophenone |

| Acrylic acid |

| Aniline |

| Benzal chloride |

| Benzaldehyde |

| Benzene (B151609) |

| Benzoic acid |

| Benzyl chloride |

| Boron tribromide |

| Cinnamaldehyde |

| Cinnamaldehyde epoxide |

| Cinnamic acid |

| Cobalt |

| Coumarin |

| 4-dimethylaminopyridine |

| Ethanol |

| Ethyl acetate |

| 2-hydroxyphenyl acetone |

| Malonic acid |

| Methanol |

| Methyl acetate |

| N-methyl-2-pyrolidinone |

| Palladium |

| Phenylacetaldehyde |

| Phenylalanine |

| Piperidine |

| Platinum |

| Potassium acetate |

| Pyridine |

| Quinoline |

| Resveratrol |

| Sodium acetate |

| Sodium chlorite |

| Styrene (B11656) |

| Tetrabutylammonium bromide |

Enzymatic and Biocatalytic Synthesis

The biosynthesis and enzymatic production of cinnamic acid and its derivatives represent a significant advancement towards greener chemical processes. A primary biological route involves the action of the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to yield trans-cinnamic acid. wikipedia.orgnih.govfrontiersin.org This pathway is central to the biosynthesis of numerous natural products in plants. wikipedia.org

Building on natural processes, researchers have engineered various microbial hosts for the biotechnological production of cinnamic acid. nih.gov Genetically modified microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum, have been developed to express PAL or tyrosine ammonia-lyase (TAL) genes, enabling the conversion of L-phenylalanine or L-tyrosine into cinnamic acid and p-hydroxycinnamic acid, respectively. frontiersin.orgnih.gov For instance, engineered Corynebacterium glutamicum has been utilized as a whole-cell biocatalyst for the efficient conversion of L-phenylalanine into trans-cinnamic acid, achieving high production rates under optimized conditions. researchgate.net In one study, this system produced 13.7 mM of trans-cinnamic acid from 18.2 mM of L-phenylalanine through a repetitive supplementation process coupled with membrane filtration for cell recycling. researchgate.net

Enzymes are also employed in combined chemical and enzymatic pathways. A notable example is the synthesis of radiolabeled [3-¹⁴C]cinnamic acid, where yeast alcohol dehydrogenase (YADH) is used for the selective oxidation of [1-¹⁴C]benzyl alcohol to [1-¹⁴C]benzaldehyde. akjournals.com This intermediate is then immediately condensed with malonic acid in a Knoevenagel reaction to produce the final labeled product with a high radiochemical yield. akjournals.com

Furthermore, immobilized enzymes like Novozym 435, a lipase, are effective catalysts for synthesizing cinnamic acid esters, such as ethyl ferulate and octyl methoxycinnamate. nih.govresearchgate.net These reactions often achieve high conversion rates (87-90%) under relatively mild conditions, and the enzyme can be reused multiple times, enhancing the sustainability of the process. nih.govresearchgate.net

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Key enzyme in the natural biosynthetic pathway. wikipedia.orgfrontiersin.org |

| Engineered Corynebacterium glutamicum (expressing SmPAL) | L-Phenylalanine | trans-Cinnamic acid | Achieved production rates up to 6.7 mM/h under optimized conditions (50 °C, pH 8.5). researchgate.net |

| Yeast Alcohol Dehydrogenase (YADH) | Benzyl alcohol | Benzaldehyde (intermediate for Cinnamic acid) | Used in a combined chemical-enzymatic route for labeled cinnamic acid synthesis. akjournals.com |

| Novozym 435 (Lipase) | p-Methoxycinnamic acid + 2-Ethyl hexanol | Octyl methoxycinnamate | Achieved 90% conversion within 1 day at 80°C. nih.gov |

| Engineered Corynebacterium glutamicum (expressing CAR) | trans-Cinnamic acid | Cinnamaldehyde | Achieved 100% conversion yield (1.1 g/L product from 1.2 g/L substrate) within 30 minutes. nih.govacs.org |

Metal-Free Catalysis and Benign Solvent Systems

In alignment with the principles of green chemistry, significant efforts have been directed towards developing metal-free catalytic systems and employing environmentally benign solvents for cinnamic acid synthesis. bepls.com The Knoevenagel condensation, a classical method for producing cinnamic acid from benzaldehyde and malonic acid, has been adapted to reduce reliance on hazardous reagents and solvents. bepls.comrsc.org

Traditionally, this reaction uses pyridine as both a solvent and a base, often with piperidine as a catalyst. rsc.org Modern approaches have replaced carcinogenic pyridine with alternatives like aliphatic tertiary amines (e.g., triethylamine) in less harmful solvents such as toluene. rsc.org Further advancements include solvent-free methods, for instance, using microwave irradiation with polyphosphate ester (PPE) as a mediator and catalyst, which provides high yields of cinnamic acid derivatives. researchgate.net Another approach utilizes sodium hydroxide (B78521) as an inexpensive and readily available catalyst for the condensation of aromatic aldehydes with succinic anhydride under microwave irradiation to produce α-methyl cinnamic acid derivatives. theaic.org

Water, considered the ultimate green solvent, has been successfully used in the synthesis of important organic compounds from cinnamon cassia oil, which is rich in cinnamaldehyde. mdpi.com While the direct synthesis of cinnamic acid via oxidation in water can be challenging due to decomposition, other derivatives can be produced in high yields. mdpi.com Catalyst-free decarboxylation of substituted cinnamic acids has also been achieved in deep eutectic solvents, highlighting another avenue for green synthesis. nih.gov Boron tribromide has been reported as a reagent for the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, offering a novel, albeit not entirely benign, metal-free route. nih.gov

Continuous Flow and Mechanochemical Synthetic Techniques

Mechanochemical methods, such as sonochemistry (the use of ultrasound), have been applied to the Perkin reaction for synthesizing cinnamic acid. uns.ac.idscispace.com Reacting benzaldehyde with acetic anhydride using ultrasound can accelerate the reaction compared to conventional heating, although it may still require significant time and can result in side products. uns.ac.idscispace.com

Microwave-assisted synthesis represents another energy-efficient technique that significantly reduces reaction times. nih.gov The Knoevenagel condensation for producing trans-cinnamic acid has been successfully performed under microwave irradiation, yielding the product in about an hour. nih.gov This method is considered more environmentally friendly than traditional heating protocols like the Perkin reaction, which can require several hours at high temperatures. uns.ac.idnih.gov

Advanced Derivatization Strategies and Functionalization

The structure of cinnamic acid, featuring a carboxylic acid group, an olefinic double bond, and an aromatic ring, offers multiple sites for chemical modification. nih.gov These functionalities allow for a wide range of derivatization strategies to create novel compounds. nih.govresearchgate.net

Carboxyl Group Modifications (Acylations, Esterifications, Amidations)

The carboxyl group is a primary target for derivatization, commonly through esterification and amidation. nih.gov These modifications are crucial for creating many commercially important esters used in perfumes and pharmaceuticals. wikipedia.org

Esterification: Cinnamic esters can be synthesized through various methods. Fischer esterification, reacting cinnamic acid with an alcohol under acidic conditions, is a fundamental approach. nih.gov Enzymatic esterification, using lipases like Novozym 435, offers a green alternative for producing esters like octyl methoxycinnamate. nih.gov Other methods involve activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with an alcohol. nih.gov

Amidation: The synthesis of cinnamic acid amides is often achieved using coupling reagents that activate the carboxyl group. Carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. dntb.gov.uaanalis.com.my An optimized protocol for the amidation of cinnamic acid with p-anisidine (B42471) using EDC.HCl in anhydrous THF at 60°C resulted in a 93.1% yield. analis.com.my Other reagents, including trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃), have been employed for amidation under ultrasound assistance. beilstein-journals.org These methods facilitate the formation of an amide bond by converting the carboxylic acid into a more reactive intermediate, such as an O-acylisourea intermediate in the case of carbodiimides. analis.com.mybeilstein-journals.org

| Modification Type | Reagent/Catalyst | Substrates | Product Type | Key Features |

| Esterification | Novozym 435 (Lipase) | Ferulic acid + Ethanol | Ethyl ferulate | Enzymatic, reusable catalyst, high conversion (87%). nih.gov |

| Amidation | EDC.HCl | Cinnamic acid + p-Anisidine | N-(4-methoxyphenyl)cinnamamide | Optimized conditions yield 93.1%; efficient single coupling reagent. analis.com.my |

| Amidation | TCCA/PPh₃ | Cinnamic acid | Cinnamide | Ultrasound-assisted; proceeds via a reactive acid chloride intermediate. beilstein-journals.org |

| Amidation | DCC, NaHCO₃ | Hydroxycinnamic acid + Amine | Phenol amide | One-pot synthesis at room temperature. dntb.gov.ua |

| Amidation | Amine–BH₃ | Cinnamic acid | Cinnamide | Stoichiometric reagent via triacyloxyborane–amine complex. beilstein-journals.org |

Olefinic Double Bond Functionalization (e.g., Isomerization, Cycloadditions)

The Cα=Cβ double bond in the acrylic acid side chain is another key site for functionalization.

Cycloaddition: Photochemical [2+2] cycloaddition is a prominent reaction for the olefinic bond of cinnamic acid derivatives. digitellinc.com Upon exposure to UV light, two molecules of cinnamic acid can dimerize to form cyclobutane (B1203170) rings, yielding products known as truxinic acids. digitellinc.com This reaction can be challenging to control in solution, often leading to a mixture of isomers. However, template-directed synthesis in the solid state can achieve high regio- and diastereocontrol, producing symmetrical or unsymmetrical cyclobutane products in high yields. digitellinc.com Reversible [2+2] cycloadditions have also been demonstrated, where dimerization is induced by visible light and cycloreversion is triggered by UV light. researchgate.net

Isomerization: The double bond of cinnamic acid is typically in the more stable trans (E) configuration. nih.gov Photochemical methods can be used to induce E/Z isomerization, converting the trans isomer to the less stable cis (Z) isomer under mild conditions. rsc.org

Other Functionalizations: The double bond can also undergo oxidative cleavage. Depending on the reaction conditions and substituents, this can lead to the formation of benzaldehyde, benzoic acid, or benzoquinone derivatives. rsc.org For example, using hydrogen peroxide with a vanadium(V) oxide catalyst, the choice of solvent (DME, TFE, or MeCN) can selectively direct the cleavage of ferulic acid to vanillin, 2-methoxyquinone, or the corresponding benzoic acid derivative. rsc.org Additionally, radical-initiated transformations, such as copper-catalyzed oxidative decarboxylative alkylation, can functionalize the double bond by adding alkyl groups. mdpi.com

Aromatic Ring Substitutions and Structure-Reactivity Relationships

The phenyl ring of cinnamic acid can be substituted with various functional groups, which significantly influences the molecule's chemical reactivity and biological properties. researchgate.net The nature and position of these substituents play a crucial role in structure-activity relationships (SAR). rsdjournal.org

Conversely, the electronic nature of substituents is a key determinant of the biological efficacy of cinnamic acid derivatives. The molecule has three main reactive sites for biological interactions: the aromatic ring, the carboxylic acid group, and the conjugated double bond. researchgate.net Modifications to the aromatic ring, such as the addition of hydroxyl or methoxy (B1213986) groups, can dramatically alter properties like antioxidant or antimicrobial activity. nih.gov The interplay between the substituents and the other functional groups dictates how the derivative interacts with biological targets. researchgate.netrsdjournal.org

Synthesis of Complex Cinnamic Acid Analogs and Conjugates

The inherent structural features of cinnamic acid, including its carboxylic acid group, phenyl ring, and α,β-unsaturated system, provide a versatile scaffold for the synthesis of more intricate molecules. rsc.org Advanced synthetic strategies are employed to create complex analogs with modified cores and to conjugate cinnamic acid with other bioactive molecules, thereby expanding its chemical space and potential applications. nih.govnih.gov These efforts often focus on developing novel compounds for medicinal chemistry and materials science. rsc.orgnih.gov

Complex Cinnamic Acid Analogs

The synthesis of complex cinnamic acid analogs involves significant modifications to the fundamental cinnamic acid structure, often to introduce novel functionalities or to create non-benzenoid systems. rsc.org Multicomponent coupling reactions have proven efficient for preparing intricate derivatives. nih.gov

A notable strategy is the use of palladium(II)-catalyzed C-H olefination. This method has been successfully applied to synthesize non-benzenoid cinnamate (B1238496) analogs, such as 3-(6-amino-7-oxocyclohepta-1,3,5-trien-1-yl)acrylates, by coupling 2-aminotropones with acrylates. rsc.org In these reactions, the troponyl-carbonyl group acts as a directing group, enabling site-selective C-H functionalization. rsc.org This approach has also been extended to create novel pseudopeptides from aminotropone derivatives containing proline or prolinamide. rsc.org

Another advanced method is the Horner–Wadsworth–Emmons reaction, which allows for the synthesis of analogs with high stereoselectivity. nih.gov For instance, this reaction has been used to prepare ethyl α-fluorocinnamates, achieving high (Z)-selectivity when using specific bases like methylmagnesium bromide (MeMgBr). nih.govbeilstein-journals.org Furthermore, multicomponent methods have been utilized to efficiently produce complex derivatives, such as a nitrile analog of cinepazide, a drug used for treating cardiovascular diseases. nih.govbeilstein-journals.org

| Analog Type | Synthetic Method | Key Research Finding | Reference |

|---|---|---|---|

| Non-benzenoid Cinnamate Analogs (e.g., 3-(6-amino-7-oxocyclohepta-1,3,5-trien-1-yl)acrylates) | Pd(II)-catalyzed C7-H olefination of 2-aminotropones | Creates novel non-benzenoid analogs where the troponyl-carbonyl function directs the site-selective coupling. | rsc.org |

| Ethyl α-fluorocinnamates | Horner–Wadsworth–Emmons reaction | Achieves high (Z)-stereoselectivity in the synthesis of α-fluorinated analogs. | nih.govbeilstein-journals.org |

| Nitrile Analog of Cinepazide | Multicomponent coupling reactions | Demonstrates the efficiency of multicomponent strategies for synthesizing intricate drug analogs in a two-step process. | nih.govbeilstein-journals.org |

| Troponyl Pseudopeptides | Pd(II)-catalyzed C-H olefination | Synthesizes new pseudopeptides from prolyl/prolamide containing aminotropone derivatives. | rsc.org |

Cinnamic Acid Conjugates

Conjugation involves chemically linking cinnamic acid or its derivatives to other molecules, such as amino acids, polymers, or existing drugs, often to create hybrid molecules with combined or enhanced properties. rsc.orgnih.govresearchgate.net The carboxylic acid group of cinnamic acid is a primary site for these modifications, typically through the formation of amide or ester bonds. unimi.it

Drug Conjugates: A significant area of research involves the conjugation of cinnamic acid derivatives to established drugs, particularly antimalarial agents like chloroquine, primaquine (B1584692), and artemisinin. nih.gov The goal of this strategy is often to overcome drug resistance or to create multi-target agents. nih.gov For example, dihydroartemisinin-cinnamic acid conjugates have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govresearchgate.net One such conjugate demonstrated strong and selective activity against a lung cancer cell line, which was linked to its ability to induce oxidative stress leading to apoptosis. researchgate.net Similarly, conjugates of primaquine and cinnamic acid have been shown to have antiproliferative effects on breast cancer cells. researchgate.net

Amino Acid and Peptide Conjugates: Cinnamic acids are frequently conjugated with amino acids and peptides. researchgate.netresearchgate.net In one approach, cinnamic acid derivatives were reacted with glycine (B1666218) and L-alanine methyl ester hydrochloride using a triazine-based methodology to yield novel cinnamoyl-amino acid ester derivatives. researchgate.net The amide bond is a common linkage in these conjugates, and various synthetic methods are employed to form it, including the use of coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). nih.govbeilstein-journals.orgunimi.it

Polymer Conjugates: Cinnamic acid and its derivatives are also used as building blocks for advanced polymers. rsc.org Chitosan, a linear polysaccharide, has been conjugated with hydroxycinnamic acids to create materials with enhanced properties. opinvisindi.is The synthesis of these conjugates often involves activating the carboxylic acid of the cinnamic acid derivative to facilitate amide bond formation with the amine groups of chitosan. opinvisindi.is

| Conjugate Type | Molecule Conjugated with Cinnamic Acid | Synthetic Method | Key Research Finding | Reference |

|---|---|---|---|---|

| Drug Conjugate | Dihydroartemisinin | Amide or ester linkage formation | Created conjugates with strong and selective antiproliferative activity against specific cancer cell lines. | nih.govresearchgate.net |

| Drug Conjugate | Primaquine | Amide linkage formation | Developed conjugates with antiproliferative effects on breast cancer cells. | nih.govresearchgate.net |

| Amino Acid Conjugate | Glycine and L-alanine methyl ester | Triazine-based amidation | Synthesized novel cinnamoyl-amino acid ester derivatives. | researchgate.net |

| Polymer Conjugate | Chitosan | Amide bond formation using coupling reagents | Synthesized chitosan-hydroxycinnamic acid conjugates to develop new biomaterials. | opinvisindi.is |

| Amide Conjugates | Various primary amines | Amidation via acyl chloride or using coupling reagents | Synthesized a series of piperoniloyl and cinnamoyl-based amides with antiproliferative activity against colorectal cancer cells. | unimi.it |

Advanced Applications in Materials Science and Biotechnology

Polymer Chemistry and Material Science Innovations

The structural features of cinnamic acid and its derivatives have been extensively explored in polymer science, leading to the creation of novel polymeric materials with tailored properties and functionalities. These materials find applications in diverse fields, from industrial plastics to biomedical devices. rsc.org

Cinnamic acid and its hydroxy-derivatives serve as valuable monomers for the synthesis of a variety of polymers. rsc.org The presence of both a carboxylic acid and a vinyl group allows it to be incorporated into polymer chains through different polymerization techniques. While its 1,2-disubstituted vinyl group makes it difficult to homopolymerize, it can be effectively copolymerized with other vinyl monomers. researchgate.net The rigid structure of the cinnamic acid unit, when incorporated into copolymers, can significantly increase the glass transition temperature of the resulting material. researchgate.net

Furthermore, the photoreactive nature of the cinnamoyl group, which can undergo a [2+2] cycloaddition reaction upon exposure to UV light, is a key feature exploited in the design of photo-cross-linkable polymers. researchgate.netlsu.edu This property allows for the modification and functionalization of synthetic polymers, enabling the creation of materials with tunable properties. researchgate.net

Cinnamic acid derivatives, particularly hydroxycinnamic acids, are extensively used in the preparation of polyesters. rsc.org These polyesters can be synthesized through polycondensation reactions between the carboxylic acid and hydroxyl groups of the cinnamic acid derivatives or with other diols and diacids. The resulting polyesters often exhibit interesting properties, such as being photodegradable, which is advantageous for creating environmentally friendly materials. bohrium.com For example, polyesters containing cinnamic acid dimers can be designed to degrade upon light exposure and hydrolysis. bohrium.com

In addition to polyesters, cinnamic acid derivatives have been utilized in the synthesis of polyamides and poly(anhydride esters). rsc.org Polyamides are formed through the reaction of a diacid with a diamine, and cinnamic acid-based diacids can be employed to create nylons with unique properties. researchgate.net The incorporation of the rigid cyclobutane (B1203170) structure from cinnamic acid dimerization can lead to polyamides with enhanced thermal stability. nih.gov

The photodimerization of the cinnamoyl group via a [2+2] cycloaddition reaction is a cornerstone for the design of photo-responsive polymers. researchgate.net This reaction allows for the cross-linking of polymer chains upon UV irradiation, leading to changes in solubility and mechanical properties. lsu.edu This principle has been applied to create the first photocrosslinkable polymer, poly(vinyl cinnamate). researchgate.net The reversibility of this photodimerization in some cases allows for the development of materials with shape-memory properties, where the temporary shape is fixed by photo-crosslinking and can be recovered by cleaving these crosslinks with a different wavelength of light. researchgate.net

Thermally responsive polymers have also been developed using cinnamic acid derivatives. The incorporation of these rigid structures can influence the polymer's response to temperature changes. For instance, copolymers of N-isopropylacrylamide and a cinnamide derivative exhibit a tunable lower critical solution temperature (LCST), a key property for thermally responsive materials. researchgate.net

The incorporation of cinnamic acid and its derivatives into polymer structures has been shown to enhance various material properties. The rigid nature of the cinnamic moiety can significantly increase the glass transition temperature (Tg) and thermal stability of polymers. nih.govnih.gov For example, copolyesters of ricinoleic acid and hydroxycinnamic acids exhibit higher Tg values compared to poly(ricinoleic acid) alone. nih.gov

Mechanical properties such as ductility, tensile strength, and flexibility can also be tailored. Cinnamic acid-based plasticizers have been shown to improve the ductility and elongation at break of polymers like polyvinyl chloride (PVC) and polylactide (PLA). mdpi.comnih.gov Furthermore, the introduction of cinnamic acid derivatives can impart specific functionalities, such as antioxidant properties, to the polymer matrix. nih.gov

| Polymer Type | Cinnamic Acid Derivative | Enhanced Property | Specific Finding | Reference |

|---|---|---|---|---|

| Polyester | p-Coumaric acid, Ferulic acid, Sinapinic acid | Thermal Stability (Increased Tg) | Tg increased by 58-97°C compared to poly(ricinoleic acid). | nih.gov |

| Polyester | Sinapinic acid | Mechanical Strength | Elastic modulus of 126.5 MPa and tensile strength of 15.47 MPa. | nih.gov |

| PVC Formulation | Cinnamic acid-based plasticizers | Ductility | Significantly improved ductility compared to unplasticized PVC. | mdpi.com |

| PLA Formulation | Allyl cinnamate (B1238496) | Ductility and Impact Strength | Elongation at break increased from 3.9% to 339.4%. | nih.gov |

| Polyester | Hydroxycinnamic acid stearyl esters | Thermal Stability | High thermal stability above 280°C. | nih.gov |

Analytical Methodologies for Cinnamic Acid Research

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For cinnamic acid analysis, high-performance liquid chromatography and gas chromatography are the most prominently used methods, each with its own set of advantages and specific applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of cinnamic acid and its derivatives. creative-proteomics.comrsc.org This technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. A common approach for cinnamic acid analysis involves reverse-phase HPLC, where a nonpolar stationary phase, such as C18, is used with a polar mobile phase. scirp.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC, utilizes smaller particle sizes in the column, allowing for higher resolution, faster analysis times, and increased sensitivity. researchgate.netoup.com UPLC methods have been successfully developed for the simultaneous determination of trans-cinnamic acid along with other compounds like p-coumaric acid in propolis and coumarin, trans-cinnamaldehyde, and eugenol (B1671780) in cinnamon flavoring powder. researchgate.netoup.com

The detection of cinnamic acid after separation by HPLC or UPLC is most commonly achieved using a Diode Array Detector (DAD) or a UV-Visible detector. researchgate.netoup.com The selection of the detection wavelength is critical for sensitivity; for instance, a wavelength of 280 nm has been effectively used for the quantification of trans-cinnamic acid. oup.com A simple isocratic HPLC method has been developed for the simultaneous estimation of cinnamaldehyde (B126680) and its metabolite, cinnamic acid, in rat plasma with UV detection at 292 nm. rsc.org

Table 1: Examples of HPLC and UPLC Methods for Cinnamic Acid Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | C18 | Methanol (B129727):Acetonitrile (B52724):2% Glacial Acetic Acid (20:50:30, v/v) | UV at 292 nm | Simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma | rsc.org |

| HPLC | Newcrom B | Water, Acetonitrile (MeCN), and Phosphoric Acid (H3PO4) buffer | UV at 250 nm | Separation of Cinnamic acid, Salicylic (B10762653) acid, and Quercetin | sielc.com |

| UPLC-DAD | Halo-C18 | Step gradient of MeCN and 0.1% H3PO4 | DAD | Simultaneous determination of p-coumaric acid and trans-cinnamic acid in propolis | researchgate.net |

| UPLC-DAD | C18 | Gradient acetonitrile-water | DAD at 280 nm | Quantification of coumarin, trans-cinnamic acid, trans-cinnamaldehyde, and eugenol in cinnamon flavoring powder | oup.com |

Gas Chromatography (GC) is another powerful technique for the analysis of cinnamic acid, particularly for the separation of its geometric isomers (cis and trans). nih.gov In GC, the sample is vaporized and injected into a column where it is separated based on its partitioning between a stationary phase and an inert gas mobile phase. Due to the relatively low volatility of cinnamic acid, a derivatization step, such as silylation, is often required before GC analysis to convert it into a more volatile compound. researchgate.net

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides high resolution and sensitivity for the determination of cinnamic acid and related compounds in various natural matrices. scirp.orgnih.gov GC-MS is particularly advantageous as it offers unambiguous identification and quantification of the separated compounds based on their mass spectra. nih.govresearchgate.net

Electrophoretic methods, such as Capillary Zone Electrophoresis (CZE), offer an alternative approach for the separation of cinnamic acid and other organic acids. researchgate.netacs.org This technique separates ions based on their electrophoretic mobility in an electric field. A key advantage of CZE is its high separation efficiency and low sample and reagent consumption.

A method for the simultaneous determination of salicylic acid, cinnamic acid, ferulic acid, and vanillic acid has been developed using stacking-non-aqueous-capillary electrophoresis. researchgate.net The separation was achieved using a fused-silica capillary with an operating buffer composed of sodium acetate (B1210297) and sodium hydroxide (B78521) in methanol, with UV detection at 225 nm. researchgate.net Electrophoretic techniques have also been explored for the removal of phenolic compounds like sinapic acid from protein extracts. wur.nl

Spectroscopic and Mass Spectrometric Characterization

Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and sensitive detection of cinnamic acid. These methods are often coupled with chromatographic techniques for comprehensive analysis.

UV-Visible spectroscopy is a straightforward and widely used method for the detection and quantification of cinnamic acid. Cinnamic acid exhibits strong absorption in the UV region due to the presence of the aromatic ring and the conjugated double bond system. The stereochemistry of the molecule influences its UV absorption spectrum. The trans isomer of cinnamic acid typically absorbs at a slightly longer wavelength than the cis isomer. youtube.com For instance, trans-cinnamic acid shows a maximum absorbance (λmax) at approximately 270-274 nm, while cis-cinnamic acid has a λmax around 262-270 nm. youtube.comresearchgate.net This difference, although small, can be utilized in analytical studies. youtube.com

Table 2: UV Absorption Maxima for Cinnamic Acid Isomers

| Isomer | Wavelength (λmax) | Reference |

|---|---|---|

| trans-Cinnamic Acid | 270 nm | researchgate.net |

| cis-Cinnamic Acid | 262 nm | researchgate.net |

| trans-Cinnamic Acid | 274 nm | youtube.com |

| cis-Cinnamic Acid | 270 nm | youtube.com |

Mass Spectrometry (MS) is a highly sensitive and selective technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a powerful tool for the definitive identification and quantification of cinnamic acid in complex samples. creative-proteomics.comresearchgate.net

In LC-MS, electrospray ionization (ESI) is a common ionization technique used for cinnamic acid analysis. researchgate.net The single-stage mass spectrum of trans-cinnamic acid in negative-ion mode is dominated by the deprotonated molecular ion [M-H]⁻. researchgate.net

Tandem Mass Spectrometry (MS/MS) further enhances selectivity and structural information by subjecting a specific precursor ion to collision-induced dissociation (CID) to generate product ions. researchgate.net This technique, often performed on a triple quadrupole or Q-TOF mass spectrometer, is used for the simultaneous determination of multiple analytes in complex matrices like rat whole blood. nih.govmassbank.eu For example, an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood. nih.gov The use of multiple reaction monitoring (MRM) mode in MS/MS provides excellent sensitivity and specificity. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques indispensable for the structural elucidation of cinnamic acid and its synthesized derivatives. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity, confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the precise structure of cinnamic acid. Both ¹H NMR and ¹³C NMR spectra offer unique insights into the molecule's carbon-hydrogen framework.

¹H NMR spectroscopy of trans-cinnamic acid reveals characteristic signals for its protons. hmdb.ca The protons of the phenyl ring typically appear as multiplets in the aromatic region. The two vinyl protons on the double bond present as distinct doublets, with a large coupling constant (J ≈ 15-16 Hz) that confirms their trans configuration. acs.org The carboxylic acid proton is highly deshielded and appears as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy provides information on the carbon skeleton. researchgate.net The spectrum of cinnamic acid shows distinct signals for the carbonyl carbon of the carboxylic acid, the two vinyl carbons, and the carbons of the phenyl ring (ipso, ortho, meta, and para). The chemical shifts of these carbons are sensitive to their electronic environment, allowing for unambiguous assignment and structural confirmation. researchgate.net

| Nucleus | Assignment | Typical Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | ~10.9 - 12.0 (broad s) | |

| β-H (vinyl) | ~7.67 (d, J = 15.9 Hz) | acs.org | |

| Phenyl (C₆H₅) | ~7.33 - 7.50 (m) | ||

| α-H (vinyl) | ~6.40 (d, J = 15.9 Hz) | acs.org | |

| ¹³C NMR | Carbonyl (-C=O) | ~172.7 - 173.0 | researchgate.net |

| β-C (vinyl) | ~147.1 | ||

| Phenyl (ipso, para) | ~130.6 - 133.8 | ||

| Phenyl (ortho, meta) | ~128.4 - 128.9 | ||

| α-C (vinyl) | ~117.4 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the cinnamic acid molecule. docbrown.infomdpi.com The IR spectrum of cinnamic acid is characterized by several key absorption bands. A very broad band is observed in the region of 3400-2300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak around 1680 cm⁻¹. docbrown.inforesearchgate.net The alkene C=C stretching vibration is observed near 1630 cm⁻¹, and the C-H vibrations from the benzene (B151609) ring and the vinyl group are also present. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the cinnamic acid molecule. docbrown.info

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3400 - 2300 (very broad) | docbrown.info |

| C=O Stretch | Carbonyl (Carboxylic Acid) | ~1680 | docbrown.inforesearchgate.net |

| C=C Stretch | Alkene | ~1630 | docbrown.info |

| C=C Stretch | Arene (Benzene Ring) | ~1580 and ~1500 | docbrown.info |

Electrochemical Detection Methods

Electrochemical methods offer sensitive and selective means for the detection and quantification of electroactive species like cinnamic acid. These techniques are based on measuring the current response to an applied potential.

Polarography is a specific type of voltammetry that utilizes a dropping mercury electrode (DME) or a static mercury drop electrode. ijcrt.orgbritannica.com Differential-Pulse Polarography (DPP) is an advanced polarographic technique that provides enhanced sensitivity and better resolution compared to classical methods. chemicool.comamelchem.com In DPP, the current is measured just before and at the end of a potential pulse that is superimposed on a linear potential scan. palmsens.comlibretexts.org The difference between these two current measurements is plotted against the potential, resulting in a peak-shaped voltammogram where the peak height is proportional to the analyte's concentration. chemicool.compalmsens.com

The application of DPP for the determination of cinnamic acid has been demonstrated in complex matrices such as human urine. nih.gov Research has shown that the polarographic behavior of cinnamic acid can be studied in buffer solutions, with the drug being quantifiable at a specific pH. nih.gov The technique allows for the direct determination of cinnamic acid in diluted urine samples, showcasing its utility in bioanalytical applications. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Differential-Pulse Polarography | nih.gov |

| Matrix | Human Urine | nih.gov |

| Optimal pH | 5.0 (Acetate Buffer) | nih.gov |

| Concentration Range | 5 x 10⁻⁵ to 1 x 10⁻³ mol L⁻¹ | nih.gov |

| Detection Limit | 0.1 µg/mL | nih.gov |

| Precision (RSD) | 1% at 5.5 µg/mL level (n=6) | nih.gov |

Advanced Sample Preparation and Quantification in Research Matrices

Effective sample preparation is a critical step to ensure accurate and reliable quantification of cinnamic acid in complex research matrices like plasma, urine, or plant extracts. nih.gov This process involves isolating the analyte from interfering substances.

Liquid-Liquid Extraction (LLE)

LLE is a common technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For cinnamic acid analysis in biological fluids, plasma samples are often first acidified to ensure the carboxylic acid is in its protonated, less polar form. oup.com An organic solvent, such as ethyl acetate, is then used to extract the cinnamic acid from the aqueous plasma. oup.com Another approach involves reactive extraction, where an extractant is added to an organic solvent to react with cinnamic acid, forming a hydrophobic compound that enhances its transfer into the organic phase. periodicodimineralogia.it

Protein Precipitation

For bioanalytical studies in plasma or serum, removing abundant proteins is essential as they can interfere with chromatographic analysis and damage equipment. phenomenex.commdpi.com Protein precipitation is a widely used method for this purpose. researchgate.net The process typically involves adding a precipitating agent to the plasma sample. Common agents include:

Organic Solvents : Acetonitrile is frequently used. researchgate.net Adding a sufficient volume of cold acetonitrile to a plasma sample causes proteins to denature and precipitate, while small molecules like cinnamic acid remain in the supernatant for analysis. researchgate.netrsc.org

Acids : Trichloroacetic acid (TCA) is an effective agent that precipitates proteins by reducing the pH of the solution to their isoelectric point. phenomenex.comresearchgate.net

Salts : High concentrations of salts like zinc sulfate (B86663) can also be used to induce protein precipitation. phenomenex.comresearchgate.net

Following the addition of the precipitating agent, the sample is typically vortexed and then centrifuged to pellet the precipitated proteins, allowing the clear supernatant containing cinnamic acid to be collected for analysis. rsc.org

To ensure that an analytical method for quantifying cinnamic acid is reliable, accurate, and reproducible, it must be thoroughly validated. d-nb.info Method validation is a requirement for bioanalytical applications and involves assessing several key parameters. rsc.orgnih.gov

Linearity : Establishes the concentration range over which the method is accurate, demonstrated by a high correlation coefficient (r² > 0.99). oup.comrsc.orgnih.gov

Precision : Measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses. oup.comrsc.orgnih.gov

Accuracy : Assesses the closeness of the determined value to the true value, often evaluated by analyzing samples spiked with known amounts of the analyte. oup.comrsc.org

Recovery : Determines the efficiency of the extraction procedure by comparing the amount of analyte measured in an extracted sample to the amount in an unextracted standard. oup.comrsc.orgnih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. d-nb.infonih.gov

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.infonih.gov

| Validation Parameter | Matrix | Reported Values | Reference |

|---|---|---|---|

| Linearity (r²) | Rat Plasma | 0.9995 | rsc.org |

| Rat Plasma | 0.9948 | oup.com | |

| Precision (%RSD) | Rat Plasma (Intra-day) | 3.7% to 9.3% | oup.com |

| Plant Extracts (Intra-day) | < 4.6% | nih.gov | |

| Rat Plasma (Inter-day) | 2.4% to 5.8% | oup.com | |

| Plant Extracts (Inter-day) | < 4.4% | nih.gov | |

| Accuracy | Rat Plasma | -0.2% to 2.0% | oup.com |

| Recovery | Rat Plasma | 95.3% to 118.8% | rsc.org |